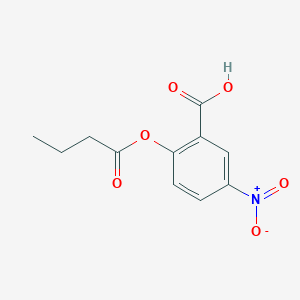

2-Butanoyloxy-5-nitro-benzoic acid

Description

2-Butanoyloxy-5-nitro-benzoic acid is a substituted benzoic acid derivative characterized by a butanoyloxy ester group at the 2-position and a nitro group at the 5-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the butanoyloxy chain and electron-withdrawing effects from the nitro group, which influence acidity (pKa) and reactivity. The compound’s ester linkage and nitro substitution make it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry, where structural modifications are critical for activity .

Properties

Molecular Formula |

C11H11NO6 |

|---|---|

Molecular Weight |

253.21 g/mol |

IUPAC Name |

2-butanoyloxy-5-nitrobenzoic acid |

InChI |

InChI=1S/C11H11NO6/c1-2-3-10(13)18-9-5-4-7(12(16)17)6-8(9)11(14)15/h4-6H,2-3H2,1H3,(H,14,15) |

InChI Key |

PSJCRQZWOOJVNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-butanoyloxy-5-nitro-benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, crystallographic features, and functional properties.

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on Acidity: The nitro group at the 5-position in this compound increases acidity compared to non-nitro analogs (e.g., 4-nitrobenzoic acid has pKa ~1.68). The butanoyloxy ester further modulates solubility, favoring organic solvents over aqueous media . In contrast, 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibits reduced acidity due to electron-donating ethoxy and amide groups, stabilizing the protonated form .

Crystallographic Features: While direct data for this compound are lacking, analogs like 5-nitro-salicylic acid form extensive O–H⋯O hydrogen-bonded networks, which stabilize crystal lattices . The butanoyloxy chain likely disrupts such networks, reducing melting points compared to hydroxylated analogs. 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms N–H⋯O and O–H⋯O dimers, with torsion angles influenced by steric effects of the ethoxy group .

Biological and Chemical Reactivity: Nitro groups in aromatic systems (e.g., 5-nitro-salicylic acid) are associated with antimicrobial activity. The butanoyloxy chain in this compound may enhance membrane permeability, though this requires experimental validation .

Synthetic Versatility: The ester group in this compound offers a site for hydrolysis or transesterification, enabling derivatization. This contrasts with 4-nitrobenzoic acid, which lacks such functional handles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.